3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Catalog No.
S1900562
CAS No.
73278-98-5
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

CAS Number

73278-98-5

Product Name

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2

InChI Key

VQSXCZMVUMSITD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with the chemical formula C₁₅H₂₄N₂O, is a compound characterized by a piperidine ring connected to a phenoxy group via a propan-1-amine chain. This structure contributes to its potential biological activities and applications in medicinal chemistry. The compound is classified under various chemical databases, such as PubChem, where it is listed with the Compound ID 10220561 .

The chemical reactivity of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine can be analyzed through several reaction pathways:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acylation: The primary amine can undergo acylation to form amides, which could modify its pharmacological properties.
  • Alkylation: The piperidine nitrogen may also react with alkyl halides to form quaternary ammonium salts.

These reactions are essential for modifying the compound for various applications in drug design and synthesis.

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine exhibits potential biological activities that make it a subject of interest in pharmacology:

  • Antihistaminic Activity: Compounds with similar structures have been studied for their ability to act as antagonists at histamine receptors, suggesting potential use in allergy treatments.
  • Neuroprotective Effects: Some derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Research into its specific biological effects is ongoing, and further studies are needed to fully elucidate its pharmacological profile.

Synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine can be achieved through several methods:

  • Reflux Method: Starting materials such as piperidine and phenol derivatives can be refluxed in the presence of suitable catalysts to facilitate the formation of the desired product.
  • Coupling Reactions: Utilizing coupling agents, the amine can be coupled with phenolic compounds under controlled conditions to yield the target compound.
  • Multi-step Synthesis: A multi-step approach may involve protecting groups for functional groups during synthesis to prevent unwanted reactions.

Each method has its advantages and limitations regarding yield and purity.

The applications of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is being explored for use in developing new antihistamines or neuroprotective agents.
  • Chemical Probes: It may serve as a chemical probe in biological research to study receptor interactions and signaling pathways.

These applications highlight its significance in both research and industry.

Interaction studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine focus on its binding affinity and activity at various receptors:

  • Histamine Receptors: Investigations into its ability to bind and block histamine receptors are crucial for determining its efficacy as an antihistaminic agent.
  • Neurotransmitter Systems: Studies on its interaction with neurotransmitter systems could reveal insights into its potential effects on mood disorders or cognitive functions.

Such studies are vital for understanding the compound's mechanism of action.

Several compounds share structural similarities with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, allowing for comparative analysis:

Compound NameStructureNotable Features
3-(Piperidin-1-yl)propan-1-amineC₈H₁₈N₂Simpler structure; primarily used in neurological studies .
N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]amineC₁₅H₂₄N₂OSimilar phenoxy group; used in antihistaminic research .
LamtidineC₁₄H₁₉N₃ORelated antihistaminic activity; more complex substitutions.

The uniqueness of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine lies in its specific combination of piperidine and phenoxy groups linked by a propan chain, which may confer distinct biological properties compared to these similar compounds.

This detailed overview provides insight into the multifaceted nature of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, emphasizing its potential role in medicinal chemistry and pharmacological research.

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Wikipedia

N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]amine

Dates

Modify: 2023-08-16

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